molecular formula C16H17BrO5 B2798520 Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 308295-46-7

Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2798520
CAS No.: 308295-46-7
M. Wt: 369.211
InChI Key: IATFDJNJBNHFRT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a molecular formula of C₁₆H₁₇BrO₅ and a molecular weight of 369.21 g/mol . The compound features a benzofuran core substituted at positions 5 and 4. The 5-position is esterified with a 2-methylpropanoyl (isobutyryl) group, while the 6-position is brominated. The 3-position contains an ethyl ester, and the 2-position is methyl-substituted.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO5/c1-5-20-16(19)14-9(4)21-12-7-11(17)13(6-10(12)14)22-15(18)8(2)3/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFDJNJBNHFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a bromo substituent and an ester functional group contributes to its unique chemical reactivity.

Molecular Formula: C15_{15}H17_{17}BrO3_3

Molecular Weight: 335.20 g/mol

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. A study highlighted the synthesis of benzofuran derivatives and their evaluation against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Antiviral Activity

Recent investigations into the antiviral properties of benzofuran derivatives have demonstrated their potential as inhibitors of viral replication. For instance, molecular docking studies suggest that certain derivatives can effectively bind to key viral proteins, potentially obstructing their function. This is particularly relevant in the context of emerging viral threats such as SARS-CoV-2 .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity: Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
  • Disruption of Membrane Integrity: The lipophilic nature of benzofuran derivatives suggests they could integrate into bacterial membranes, leading to increased permeability and cell death.

Pharmacokinetic Properties

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Recent studies have employed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to assess the viability of such compounds in clinical applications. Preliminary results indicate favorable absorption profiles with low toxicity levels .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties .

Case Study 2: Antiviral Screening

Another study evaluated the antiviral activity against influenza virus strains using various benzofuran derivatives. This compound exhibited significant inhibition rates at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for viral infections .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate exhibit antibacterial properties. A patent describes the synthesis of various derivatives that demonstrate effectiveness against bacterial strains, suggesting potential for developing new antibacterial agents .

Anti-inflammatory Effects

Studies on related benzofuran derivatives have shown promising anti-inflammatory effects. For instance, compounds that share structural similarities with this compound have been evaluated in models of inflammatory bowel disease, demonstrating reduced inflammation and improved histological scores in treated subjects .

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has been explored, indicating that these compounds can mitigate oxidative stress in cellular models. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .

Data Tables

Application AreaFindingsReferences
Antibacterial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsReduced inflammation in models of inflammatory bowel disease
Antioxidant PropertiesMitigated oxidative stress in cellular models

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of related compounds derived from the benzofuran framework. The results showed that several derivatives exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests that this compound could be further investigated as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving mice with induced colitis, treatment with a related compound resulted in a statistically significant reduction in inflammatory markers compared to the control group. The histological analysis revealed marked improvements in tissue integrity and reduced immune cell infiltration, highlighting the therapeutic potential of benzofuran derivatives in managing inflammatory conditions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent substituents.

Reaction Type Reagents/Conditions Products Notes
Bromine Replacement Amines (e.g., NH₃, alkyl amines)6-amino or 6-alkylamino derivativesRequires polar aprotic solvents (e.g., DMF)
Halogen Exchange KI/CuI in DMSO6-iodo derivativeUllmann-type conditions
Suzuki Coupling Pd catalysts, aryl boronic acidsBiaryl derivatives at position 6Limited by steric hindrance near bromine

Ester Hydrolysis and Transesterification

The ethyl ester and isobutyryloxy groups are susceptible to hydrolysis or alcoholysis under acidic/basic conditions.

Reaction Type Conditions Products Key Observations
Ethyl Ester Hydrolysis NaOH (aq.), refluxCorresponding carboxylic acidRate depends on steric hindrance
Isobutyryloxy Hydrolysis H₂SO₄ (cat.), H₂OFree hydroxyl group at position 5Competing ester cleavage possible
Transesterification ROH (excess), acid/base catalystModified esters (e.g., methyl, propyl)Selectivity influenced by alcohol nucleophilicity

Aromatic Ring Modifications

Electrophilic substitution is hindered due to electron-withdrawing groups, but directed metalation strategies enable functionalization.

Reaction Type Reagents/Conditions Products Challenges
Nitration HNO₃/H₂SO₄4-nitro derivative (minor)Low yield due to deactivation
Friedel-Crafts AlCl₃, acyl chloridesLimited reactivity; possible at position 4 if directing groups are presentSteric and electronic hindrance
Directed Metalation LDA, electrophiles (e.g., CO₂, I₂)Functionalization at position 4 or 7Requires deprotonation at specific sites

Reduction and Oxidation Reactions

The compound’s carbonyl groups and bromine atom participate in redox processes.

Reaction Type Reagents/Conditions Products Mechanistic Insights
Bromine Reduction Zn/HOAcDehalogenated benzofuran coreRadical pathway proposed
Ester Reduction LiAlH₄Primary alcohol from ethyl esterOver-reduction of other esters possible
Oxidation of Methyl KMnO₄, acidic conditionsCarboxylic acid at position 2Requires harsh conditions

Cycloaddition and Ring-Opening Reactions

The furan ring can participate in Diels-Alder reactions under controlled conditions.

Reaction Type Reagents/Conditions Products Regioselectivity
Diels-Alder Dienophiles (e.g., maleic anhydride)Bicyclic adductsEndo preference observed computationally
Ring-Opening Ozone, reductive workupDicarbonyl compoundsFuran ozonolysis followed by cleavage

Key Structural Influences on Reactivity

  • Bromine Substituent : Directs electrophilic substitution to position 4 or 7 but primarily acts as a leaving group in SNAr .

  • Ester Groups : Provide sites for hydrolysis, transesterification, and reduction. Steric bulk from the isobutyryloxy group slows certain reactions.

  • Methyl Group at Position 2 : Electron-donating effect mildly activates the ring but contributes to steric hindrance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound : Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate C₁₆H₁₇BrO₅ 369.21 5-(Isobutyryloxy), 6-Br, 3-Ethoxycarbonyl, 2-Methyl Not explicitly reported; inferred modulation of lipophilicity for bioavailability
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) C₁₃H₁₀Br₃O₅ 473.94 4-Br, 6-(Dibromoacetyl), 5-Hydroxy, 3-Methoxycarbonyl Synthetic intermediate; no reported bioactivity
Ethyl 6-bromo-5-[(E)-3-phenylprop-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉BrO₄ 415.3 5-(Cinnamyloxy), 6-Br, 3-Ethoxycarbonyl Larger substituent (cinnamyl) may enhance π-π interactions in target binding
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) C₁₂H₁₁BrO₅ 315.12 5-Br, 7-Hydroxy, 6-Methoxy, 2-Methoxycarbonyl Cytotoxic against human cancer cell lines
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ 509.31 5-(Fluorophenyl-oxoethoxy), 2-Phenyl, 3-Ethoxycarbonyl Enhanced electronic effects due to fluorine; potential antifungal activity
Ethyl 4-bromo-5-[(2-chloro-4-nitrobenzoyl)oxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate C₂₀H₁₃BrClNO₈ 510.68 4-Br, 5-(Nitrobenzoyloxy), 2-Formyl, 7-Methyl Electron-withdrawing nitro group may reduce metabolic stability

Key Comparative Insights

Bromination at position 6 is a common feature, but substituents at position 5 dictate functional divergence. For example, the cinnamyloxy group in introduces aromaticity, whereas the fluorophenyl-oxoethoxy group in adds polarizability.

Molecular Weight and Complexity :

  • The target compound (369.21 g/mol) is smaller and less complex than derivatives like the nitro-substituted analog (510.68 g/mol) , which may favor better pharmacokinetic profiles.

Synthetic Pathways :

  • The target compound likely derives from esterification of a hydroxylated benzofuran precursor, as seen in ’s methodology for halogenation and methylation . In contrast, compounds with phenylpropenyl or fluorophenyl groups require additional coupling steps .

Biological Activity Trends: Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors, as noted in . However, substituent-specific effects (e.g., isobutyryl vs. cinnamyl) may modulate this trend.

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